![molecular formula C13H16BrNO4 B1290095 (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 1159503-14-6](/img/structure/B1290095.png)
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is an organic compound with the molecular formula C13H16BrNO4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a (2-bromophenyl) group and the amino group is protected by a tert-butoxycarbonyl (Boc) group
作用机制
Target of Action
It is known that this compound is used as a biochemical reagent , suggesting that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated phenylacetic acid is then reacted with tert-butoxycarbonyl-protected amine (Boc-NH2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylacetic acid are brominated using bromine and a suitable catalyst.
Large-Scale Amination: The brominated intermediate is then coupled with Boc-protected amine using industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents such as tetrahydrofuran or toluene.
Major Products Formed
Substitution Products: Various substituted phenylacetic acid derivatives.
Deprotected Product: (2-Bromophenyl)aminoacetic acid.
Coupled Products:
科学研究应用
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
相似化合物的比较
Similar Compounds
(2-Chlorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a fluorine atom instead of bromine.
(2-Iodophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The bromine atom also imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
属性
IUPAC Name |
2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAGWHKTRALRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
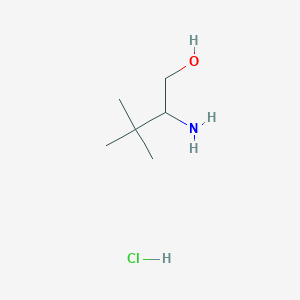
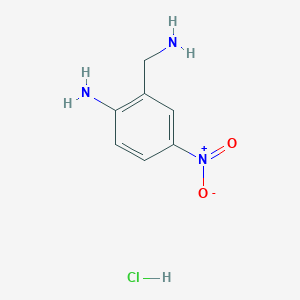
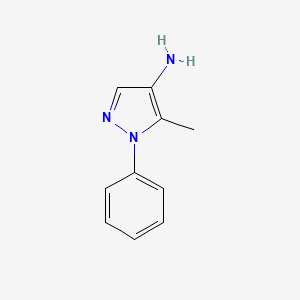
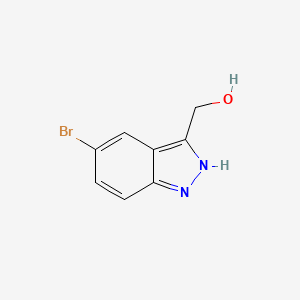
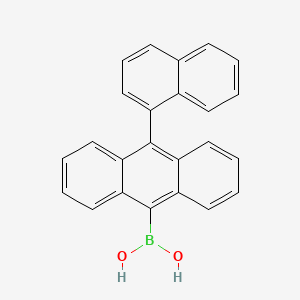
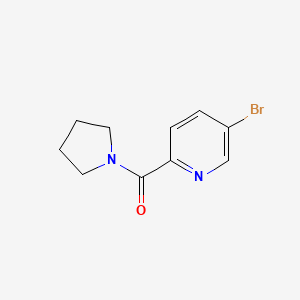
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)

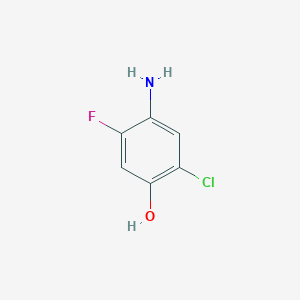
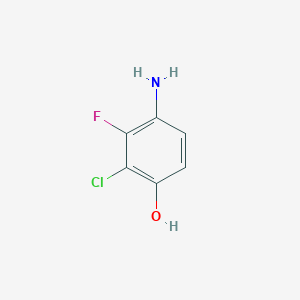

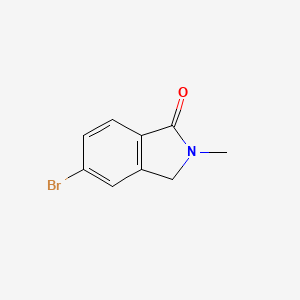
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)
